Cas no 929975-64-4 (1-(1-cyclopropylethyl)-4-methyl-1H-pyrazolo3,4-bpyridin-6-yl 4-methylbenzene-1-sulfonate)

1-(1-cyclopropylethyl)-4-methyl-1H-pyrazolo3,4-bpyridin-6-yl 4-methylbenzene-1-sulfonate structure
929975-64-4 structure
Product Name:1-(1-cyclopropylethyl)-4-methyl-1H-pyrazolo3,4-bpyridin-6-yl 4-methylbenzene-1-sulfonate
CAS No:929975-64-4
MF:C19H21N3O3S
MW:371.453343153
MDL:MFCD09040464
CID:4665881
PubChem ID:16227774
Update Time:2025-07-15

1-(1-cyclopropylethyl)-4-methyl-1H-pyrazolo3,4-bpyridin-6-yl 4-methylbenzene-1-sulfonate Chemical and Physical Properties

Names and Identifiers

    • 1-(1-cyclopropylethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate
    • 1H-Pyrazolo[3,4-b]pyridin-6-ol, 1-(1-cyclopropylethyl)-4-methyl-, 6-(4-methylbenzenesulfonate)
    • 1-(1-cyclopropylethyl)-4-methyl-1H-pyrazolo3,4-bpyridin-6-yl 4-methylbenzene-1-sulfonate
    • MDL: MFCD09040464
    • Inchi: 1S/C19H21N3O3S/c1-12-4-8-16(9-5-12)26(23,24)25-18-10-13(2)17-11-20-22(19(17)21-18)14(3)15-6-7-15/h4-5,8-11,14-15H,6-7H2,1-3H3
    • InChI Key: SAJHJTIVNJWMTM-UHFFFAOYSA-N
    • SMILES: C12N(C(C3CC3)C)N=CC1=C(C)C=C(OS(C1=CC=C(C)C=C1)(=O)=O)N=2

1-(1-cyclopropylethyl)-4-methyl-1H-pyrazolo3,4-bpyridin-6-yl 4-methylbenzene-1-sulfonate Pricemore >>

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Additional information on 1-(1-cyclopropylethyl)-4-methyl-1H-pyrazolo3,4-bpyridin-6-yl 4-methylbenzene-1-sulfonate

Introduction to 1-(1-Cyclopropylethyl)-4-Methyl-1H-Pyrazolo[3,4-b]Pyridin-6-yl 4-Methylbenzene-1-Sulfonate (CAS No. 929975-64-4)

1-(1-Cyclopropylethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate (CAS No. 929975-64-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazolopyridines, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. The unique structural features of this compound make it a promising candidate for the development of novel therapeutic agents.

The chemical structure of 1-(1-Cyclopropylethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate is characterized by a pyrazolopyridine core substituted with a cyclopropylethyl group and a methyl group, along with a 4-methylbenzenesulfonate moiety. The presence of these functional groups imparts specific physicochemical properties that influence its biological activity and pharmacokinetic behavior. The cyclopropylethyl group, in particular, adds steric hindrance and hydrophobicity, which can enhance the compound's ability to interact with biological targets.

Recent studies have highlighted the potential therapeutic applications of 1-(1-Cyclopropylethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that it could be a valuable lead compound for the development of new treatments for inflammatory diseases like rheumatoid arthritis and Crohn's disease.

In addition to its anti-inflammatory properties, 1-(1-Cyclopropylethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate has also been investigated for its potential as an anticancer agent. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of key signaling pathways such as PI3K/AKT and MAPK/ERK, which are frequently dysregulated in cancer cells.

The pharmacokinetic profile of 1-(1-Cyclopropylethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate is another important aspect that has been studied extensively. Research has shown that this compound exhibits favorable oral bioavailability and good plasma stability, making it suitable for further development as an orally administered drug. Additionally, its low toxicity in animal models suggests a favorable safety profile, which is crucial for clinical translation.

The structural versatility of 1-(1-Cyclopropylethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate also allows for the synthesis of various derivatives through chemical modifications. These derivatives can be tailored to optimize specific properties such as potency, selectivity, and pharmacokinetics. For example, substituting the cyclopropylethyl group with other alkyl or aryl groups can lead to compounds with enhanced biological activity or improved drug-like properties.

In conclusion, 1-(1-Cyclopropylethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate (CAS No. 929975-64-4) represents a promising molecule with a wide range of potential therapeutic applications. Its unique chemical structure and favorable biological properties make it an attractive candidate for further research and development in the pharmaceutical industry. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is likely to play an increasingly important role in the discovery and development of novel drugs for various diseases.

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